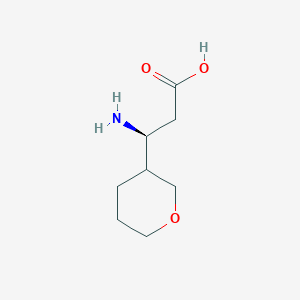

(3S)-3-amino-3-(oxan-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(3S)-3-amino-3-(oxan-3-yl)propanoic acid |

InChI |

InChI=1S/C8H15NO3/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m0/s1 |

InChI Key |

GRAWQBBFVHXKLG-MLWJPKLSSA-N |

Isomeric SMILES |

C1CC(COC1)[C@H](CC(=O)O)N |

Canonical SMILES |

C1CC(COC1)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Architect’s Building Block: A Technical Guide to (3S)-3-amino-3-(oxan-3-yl)propanoic Acid in Peptidomimetic Drug Design

Prepared by: Senior Application Scientist, Structural Therapeutics & Cheminformatics

Executive Summary

The transition from native

Among the most sophisticated building blocks for these architectures is (3S)-3-amino-3-(oxan-3-yl)propanoic acid (also known as (S)-

Structural & Physicochemical Profiling

The structural genius of (3S)-3-amino-3-(oxan-3-yl)propanoic acid lies in the replacement of a standard aliphatic or carbocyclic side chain with an oxygen-containing heterocycle. This seemingly minor atomic substitution fundamentally alters the molecule's interaction with aqueous environments and lipid bilayers.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the molecule's behavior in solid-phase peptide synthesis (SPPS) and biological systems.

| Property | Value | Mechanistic Rationale / Implication |

| IUPAC Name | (3S)-3-amino-3-(oxan-3-yl)propanoic acid | Defines the absolute (S) stereocenter at C3, critical for chiral recognition. |

| Chemical Formula | C8H15NO3 | - |

| Molecular Weight | 173.21 g/mol | Low molecular weight ensures efficient coupling kinetics during SPPS. |

| Stereochemistry | (3S) | Essential for inducing left-handed 14-helical secondary structures in |

| LogP (Estimated) | -0.5 to 0.2 | The ethereal oxygen lowers lipophilicity compared to carbocyclic analogs, enhancing aqueous solubility. |

| H-Bond Donors | 3 | Primary amine (-NH2) and carboxylic acid (-OH) facilitate intra- and intermolecular folding. |

| H-Bond Acceptors | 4 | Carboxylic acid (2), amine (1), and the oxane ring oxygen (1) improve solvent interactions. |

Strategic Utility in Drug Design

The selection of the oxan-3-yl group over a simple cyclohexyl or isopropyl group is not arbitrary; it is a calculated decision driven by three primary pharmacological goals.

A. Conformational Restriction and Foldamer Induction

The bulky oxane ring imposes severe steric constraints on the rotation around the

B. Absolute Protease Resistance

-amino acids confer profound proteolytic stability against common peptidases such as pronase, elastase, and DPP-IV, a critical attribute for overcoming the poor in vivo half-life of traditionalC. The Ethereal Oxygen Advantage

While a cyclohexane ring provides similar steric bulk, it is highly lipophilic, often leading to aggregation and poor aqueous solubility of the resulting peptide. The oxygen atom in the oxan-3-yl ring acts as a permanent hydrogen-bond acceptor. This lowers the overall LogP of the molecule, significantly improving the pharmacokinetic profile and oral bioavailability of the drug candidate.

Fig 1: Logical relationship between oxan-3-yl substitution and enhanced bioavailability.

Stereoselective Synthetic Methodology

Synthesizing (3S)-3-amino-3-(oxan-3-yl)propanoic acid requires absolute control over the C3 stereocenter. The most robust, self-validating protocol for this transformation relies on the

This methodology uses a chiral auxiliary that not only activates the imine for nucleophilic attack but also provides overwhelming facial selectivity during enolate addition.

Step-by-Step Experimental Protocol

Step 1: Imine Condensation

-

Objective: Form the chiral

-sulfinyl imine from oxane-3-carbaldehyde. -

Procedure: To a solution of oxane-3-carbaldehyde (1.0 eq) in anhydrous THF, add

-2-methylpropane-2-sulfinamide (1.05 eq) and Titanium(IV) ethoxide ( -

Causality:

is strictly required here. It acts as a Lewis acid to coordinate the aldehyde oxygen, increasing its electrophilicity, while simultaneously acting as a highly efficient water scavenger to drive the condensation equilibrium forward without hydrolyzing the sensitive sulfinamide [3].

Step 2: Diastereoselective Enolate Addition

-

Objective: Construct the carbon backbone while establishing the (3S) stereocenter.

-

Procedure: In a separate flask, generate the lithium enolate of methyl acetate by adding methyl acetate (2.0 eq) to a solution of LDA (2.0 eq) in THF at -78 °C. Slowly transfer this enolate solution to the pre-cooled (-78 °C) imine solution from Step 1. Stir for 3 hours, then quench with saturated aqueous

. -

Causality: The stereocontrol is governed by a rigid, six-membered Zimmerman-Traxler-type transition state. The lithium ion coordinates both the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group on the auxiliary forces the enolate to attack exclusively from the less sterically hindered Re face of the imine, yielding the

-diastereomer with >95% diastereomeric excess (d.e.).

Step 3: Auxiliary Cleavage

-

Objective: Remove the chiral directing group to liberate the primary amine.

-

Procedure: Dissolve the purified sulfinamide ester in methanol. Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours. Concentrate in vacuo to yield the

-amino ester hydrochloride. -

Causality: The sulfinyl group is highly sensitive to anhydrous acidic conditions. HCl cleanly cleaves the N-S bond, releasing volatile sulfur dioxide and isobutylene (or forming water-soluble sulfinyl chlorides), ensuring easy purification by simple trituration.

Step 4: Ester Saponification

-

Objective: Hydrolyze the methyl ester to yield the target free acid.

-

Procedure: Dissolve the ester hydrochloride in a 3:1 mixture of THF and water. Add Lithium Hydroxide (LiOH, 3.0 eq) at 0 °C and stir for 4 hours. Acidify to pH 6.5 using 1M HCl to precipitate the zwitterionic (3S)-3-amino-3-(oxan-3-yl)propanoic acid. Filter and dry.

Fig 2: Stereoselective synthetic workflow using Ellman's sulfinamide auxiliary.

Analytical Characterization & Quality Control

To ensure the integrity of the building block prior to solid-phase peptide synthesis, rigorous analytical validation is required.

-

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric excess (e.e.) must be verified to prevent the formation of diastereomeric peptide mixtures during SPPS. Utilize a normal-phase chiral column (e.g., Chiralpak AD-H or IA) with an isocratic mobile phase of Hexane/Isopropanol (typically 80:20) containing 0.1% diethylamine to suppress peak tailing of the free amine. The target specification should be >99% e.e.

-

Nuclear Magnetic Resonance (NMR) Markers: In

NMR (

References

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.[Link]

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.[Link]

-

Hook, D. F., Bindschädler, P., Mahajan, Y. R., Sebesta, R., Kast, P., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. Chemistry & Biodiversity, 2(5), 591-632.[Link]

Sources

Therapeutic potential of tetrahydropyran-derived beta-amino acids

An In-Depth Technical Guide to the Therapeutic Potential of Tetrahydropyran-Derived β-Amino Acids

Authored by: Gemini, Senior Application Scientist

Abstract

β-amino acids represent a pivotal class of non-natural amino acids that have garnered significant attention in medicinal chemistry for their ability to confer unique structural and functional properties to peptides and small molecules.[1][2] When incorporated into peptide backbones, they can induce stable secondary structures, enhance proteolytic stability, and modulate biological activity.[1][2] This guide delves into a specialized subset: β-amino acids featuring a tetrahydropyran (THP) scaffold. The THP ring, a saturated six-membered oxygen-containing heterocycle, acts as a conformationally constrained bioisostere of cyclohexane but with improved physicochemical properties, such as lower lipophilicity and the capacity for hydrogen bonding via its ether oxygen.[3] This unique combination of a rigid scaffold and a metabolically robust β-amino acid backbone creates powerful building blocks for the design of novel therapeutics. We will explore the synthetic strategies for accessing these compounds, analyze their profound impact on molecular conformation, and detail their emerging applications in drug discovery, particularly in the development of next-generation kinase and protease inhibitors.

The Strategic Advantage of the Tetrahydropyran-β-Amino Acid Chimera

The rationale for integrating a tetrahydropyran (THP) ring into a β-amino acid structure is rooted in addressing several key challenges in modern drug design: metabolic instability, poor pharmacokinetic profiles, and the need for precise conformational control to enhance target binding.

-

The β-Amino Acid Backbone: Unlike their α-amino acid counterparts, β-amino acids possess an additional methylene unit in their backbone.[4] This seemingly minor homologation provides significant conformational flexibility and, crucially, renders peptides containing them resistant to degradation by common proteases, thereby improving metabolic stability.[1] Furthermore, oligomers of β-amino acids are known to fold into stable, predictable secondary structures like helices and turns, providing a scaffold for mimicking complex protein surfaces.[5][6]

-

The Tetrahydropyran (THP) Scaffold: The THP moiety is increasingly recognized as a "privileged" scaffold in medicinal chemistry.[3] Its key attributes include:

-

Conformational Rigidity: The chair-like conformation of the THP ring reduces the entropic penalty upon binding to a biological target.[3]

-

Improved ADME Properties: Compared to its carbocyclic analog, cyclohexane, the THP ring is less lipophilic. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[3]

-

Hydrogen Bonding Capability: The endocyclic oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a target protein that is not possible with a cyclohexane ring.[3] This can lead to tighter drug-enzyme binding interactions.[3]

-

The fusion of these two components yields a building block that is pre-organized, metabolically robust, and possesses favorable drug-like properties, making it an invaluable tool for targeting challenging protein-protein interactions and enzyme active sites.

Synthetic Strategies: Accessing Chiral THP-β-Amino Acids

The therapeutic utility of these compounds is contingent on the development of efficient and stereocontrolled synthetic routes. The inherent chirality and functionality of the THP ring demand precise chemical transformations. Several powerful strategies have emerged, often leveraging nature's chiral pool or advanced asymmetric catalysis.

Synthesis from Carbohydrate Precursors

A common and effective approach begins with readily available monosaccharides, such as glucose or galactose, which provide a scaffold with pre-defined stereocenters.[7] This strategy ensures high enantiomeric purity in the final product.

Experimental Protocol: Synthesis of a THP-β-Amino Acid Precursor from a Sugar Lactone

This protocol is a conceptualized workflow based on established transformations in carbohydrate chemistry, such as those used for synthesizing related furanose and pyranose amino acids.[7][8]

-

Step 1: Isopropylidene Protection.

-

Rationale: To selectively manipulate the primary and secondary alcohols, other hydroxyl groups are temporarily blocked.

-

To a solution of D-glucurono-6,3-lactone in acetone, add 2,2-dimethoxypropane and a catalytic amount of camphorsulfonic acid (CSA). Stir at room temperature for 16 hours. Quench the reaction with triethylamine and concentrate under reduced pressure. Purify by column chromatography to yield the protected lactone.

-

-

Step 2: Reduction of the Lactone.

-

Rationale: The lactone is reduced to a hemiacetal, which is in equilibrium with the open-chain aldehyde, setting the stage for chain extension.

-

Dissolve the protected lactone in anhydrous Tetrahydrofuran (THF) and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H) dropwise and stir for 2 hours. Quench the reaction by the slow addition of methanol, followed by an aqueous Rochelle's salt solution. Extract with ethyl acetate and purify to obtain the corresponding lactol.

-

-

Step 3: Wittig Olefination.

-

Rationale: This classic carbon-carbon bond-forming reaction extends the carbon chain by two atoms, introducing the α,β-unsaturation needed to install the amino group.

-

To a suspension of (carbethoxymethylene)triphenylphosphorane in dry toluene, add the lactol from the previous step. Heat the mixture to reflux for 4 hours. Cool to room temperature, concentrate, and purify by chromatography to yield the α,β-unsaturated ester.

-

-

Step 4: Conjugate Addition of an Azide.

-

Rationale: An azide group is introduced at the β-position via a Michael addition. The azide serves as a stable and versatile precursor to the amine.

-

Dissolve the unsaturated ester in DMF. Add sodium azide (NaN₃) and stir at room temperature for 1 hour.[8] Dilute with water and extract with ethyl acetate. The crude product is purified to give the β-azido ester.

-

-

Step 5: Reduction and Deprotection.

-

Rationale: The azide is reduced to the primary amine, and protecting groups are removed to yield the final THP-β-amino acid.

-

Dissolve the β-azido ester in methanol and add a catalytic amount of Palladium on carbon (Pd/C). Hydrogenate the mixture under a balloon of H₂ for 12 hours. Filter through Celite and concentrate. Treat the residue with aqueous trifluoroacetic acid (TFA) to remove the isopropylidene protecting groups. The final product can be purified by ion-exchange chromatography.

-

Below is a diagram illustrating this generalized synthetic workflow.

Caption: Generalized workflow for synthesizing THP-β-amino acids from carbohydrate precursors.

Asymmetric Aminohydroxylation

For substrates that do not originate from the chiral pool, asymmetric reactions are essential. The Donohoe tethered aminohydroxylation is a powerful method for installing syn-amino alcohol motifs with high stereocontrol, a key feature in many complex natural products containing THP rings.[9] This reaction has been successfully applied to the synthesis of the core of dysiherbaine, a potent neurotoxin with a functionalized THP structure.[9]

Conformational Control: The Structural Impact of the THP Ring

The defining feature of THP-β-amino acids is their ability to impose conformational restraint. While linear β-amino acids can adopt a range of conformations around their Cα-Cβ bond, the cyclic nature of the THP scaffold severely limits this rotation.[6][10]

The chair conformation of the THP ring forces the amino and carboxylic acid substituents into specific axial or equatorial orientations. This pre-organization can be exploited to induce specific secondary structures in peptides, such as β-turns or helices.[11] A β-turn, a common secondary structure in proteins, is crucial for protein folding and molecular recognition events.[11] By designing a THP-β-amino acid that mimics the geometry of a β-turn, researchers can create peptidomimetics with enhanced biological activity and stability.

Caption: THP-containing inhibitors can block RTK signaling by binding to the ATP pocket, preventing autophosphorylation.

HIV Protease Inhibition

HIV protease is another critical drug target. Potent inhibitors like Darunavir feature a bis-tetrahydrofuran (bis-THF) ligand that makes critical hydrogen bonds within the enzyme's active site. [12]Researchers have explored replacing this bis-THF with larger, fused tetrahydropyran-tetrahydrofuran (Tp-THF) rings. [12]The rationale is that the larger Tp-THF ring would more effectively fill the hydrophobic binding pocket and optimize hydrogen-bonding interactions with key aspartate residues (Asp-29 and Asp-30) in the protease. [12]This highlights a strategy where the THP ring is used to fine-tune the size, shape, and electronic properties of a pharmacophore to enhance binding affinity.

Data Summary: THP in Kinase Inhibitor Design

| Compound | Target Kinase | Key Modification | Improvement Noted | Reference |

| Derivative 19 | JAK1 | Cyclohexyl → THP | 1.4-fold increase in lipophilic ligand efficiency (LLE) | [3] |

| AZD0156 | ATM Kinase | Introduction of THP-amine | Superior profile, entered Phase I clinical trials | [3] |

Future Perspectives and Conclusion

Tetrahydropyran-derived β-amino acids are more than just academic curiosities; they are functionally sophisticated building blocks that offer tangible solutions to persistent problems in drug discovery. Their ability to confer metabolic stability, favorable pharmacokinetics, and, most importantly, a high degree of conformational control makes them exceptionally valuable. The continued development of novel and efficient synthetic routes will be critical to unlocking their full potential. [4]Future research will likely focus on incorporating these scaffolds into larger and more complex molecules, such as macrocycles and constrained peptides, to tackle challenging targets like protein-protein interactions. As our understanding of the interplay between molecular conformation and biological function deepens, the strategic application of THP-β-amino acids is poised to deliver a new generation of precisely engineered, highly effective therapeutics.

References

-

Hungerford, N. L., & Fleet, G. W. J. (2000). Tetrahydrofuran amino acids: β- and γ-azidotetrahydrofurancarboxylic acid monomers derived from D-glucoheptonolactone as building blocks for β- and γ-oligopeptides. Journal of the Chemical Society, Perkin Transactions 1, (21), 3687-3697. [Link]

-

Donohoe, T. J., et al. (2010). Synthesis of the dysiherbaine tetrahydropyran core employing a tethered aminohydroxylation reaction. Organic Letters, 12(19), 4474–4477. [Link]

- Langer, M., et al. (2011). Preparation of beta-amino acids.

-

Li, Y., et al. (2023). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Molecules, 28(18), 6523. [Link]

-

Tidgewell, K., et al. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Current Medicinal Chemistry, 17(20), 2185–2204. [Link]

-

Horne, W. S., et al. (2009). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Journal of the American Chemical Society, 131(22), 7556–7557. [Link]

-

Waingeh, V. F., et al. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Computational Chemistry, 4(1), 1-14. [Link]

-

Waingeh, V. F., et al. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]

-

Huck, B. R., et al. (2003). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Proceedings of the National Academy of Sciences, 100(10), 5739–5743. [Link]

-

Gotor, R., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 88(20), 14502–14511. [Link]

-

Sharma, G., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Al-dujaili, L. H. (2023). Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. [Link]

-

Hardy, P. (2002). Conformations of amino acids and peptides. In Chemistry and Biochemistry of the Amino Acids. Springer, Dordrecht. [Link]

-

Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. [Link]

-

LibreTexts. (2024). 4.1: Main Chain Conformations. Biology LibreTexts. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. Tetrahydrofuran amino acids: β- and γ-azidotetrahydrofurancarboxylic acid monomers derived from D-glucoheptonolactone as building blocks for β- and γ-oligopeptides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of the dysiherbaine tetrahydropyran core employing a tethered aminohydroxylation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Properties of Oxan-3-yl Substituted β-Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Constrained β-Amino Acids

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer enhanced biological activity, metabolic stability, and target specificity is perpetual. β-Amino acids, structural isomers of the proteinogenic α-amino acids, have emerged as powerful building blocks in this pursuit.[1] Their unique structural feature—an additional carbon atom in the backbone—confers resistance to enzymatic degradation by proteases, a critical advantage for the development of orally bioavailable peptide-based therapeutics.[1][2]

When incorporated into peptide sequences, β-amino acids can induce unique and stable secondary structures, such as helices, sheets, and turns, that are not readily accessible to their α-amino acid counterparts.[3][4] The conformational properties of these β-peptides are highly dependent on the substitution pattern of the β-amino acid. The introduction of cyclic constraints, in particular, has proven to be a powerful strategy for pre-organizing the peptide backbone and influencing its three-dimensional structure.[4]

This guide focuses on a specific and promising class of constrained β-amino acids: those substituted with an oxan-3-yl moiety. The oxane (tetrahydropyran) ring introduces a six-membered heterocyclic system into the amino acid side chain, which can significantly impact the conformational landscape of the resulting peptides. The presence of the oxygen atom in the oxane ring can also modulate solubility and hydrogen bonding capabilities, offering additional avenues for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]

This in-depth technical guide will provide a comprehensive overview of the synthesis, conformational analysis, and structural implications of incorporating oxan-3-yl substituted β-amino acids into peptide scaffolds. We will delve into the practical aspects of their preparation and the advanced analytical techniques used to elucidate their three-dimensional structures, providing researchers with the foundational knowledge to harness the potential of these unique building blocks in their own drug discovery and development endeavors.

Synthesis of Oxan-3-yl Substituted β-Amino Acids

The synthesis of oxan-3-yl substituted β-amino acids, such as 3-amino-tetrahydropyran-4-carboxylic acid, can be approached through several strategic routes. A common and effective method involves the use of tetrahydropyran-4-one as a readily available starting material. The following protocol outlines a plausible and adaptable synthetic sequence based on established chemical transformations for related compounds.[6][7]

Experimental Protocol: Synthesis via Strecker and Bucherer-Bergs Reactions

This protocol provides a general framework. Optimization of reaction conditions, purification methods, and protecting group strategies may be necessary for specific derivatives.

Part 1: Synthesis of the Racemic Amino Acid

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Strecker/Bucherer-Bergs Reaction:

-

To a solution of tetrahydro-4H-pyran-4-one in a mixture of water and ethanol, add ammonium carbonate and sodium cyanide.[6]

-

Heat the reaction mixture to 60-70 °C and stir for 3-4 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 5-10 °C to precipitate the hydantoin intermediate.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the intermediate.

-

-

Hydrolysis to the Amino Acid:

-

The hydantoin intermediate is then subjected to hydrolysis to yield the desired β-amino acid. This can be achieved under acidic or basic conditions. For example, refluxing with a strong acid like HCl or a strong base like NaOH, followed by neutralization.

-

After hydrolysis and neutralization, the crude amino acid can be purified by recrystallization or ion-exchange chromatography.

-

Part 2: Enantioselective Resolution and Protection

For applications in peptide synthesis, enantiomerically pure β-amino acids are typically required. This can be achieved through enzymatic resolution or chiral chromatography.

-

Enzymatic Resolution:

-

The racemic β-amino acid can be a substrate for certain enzymes, such as lipases, which can selectively acylate or hydrolyze one enantiomer, allowing for their separation.[8]

-

For example, lipase-catalyzed hydrolysis of the corresponding racemic β-amino ester can provide one enantiomer as the unreacted ester and the other as the carboxylic acid.[8]

-

-

Protection for Peptide Synthesis:

-

The resolved amino acid must then be appropriately protected for use in solid-phase peptide synthesis (SPPS).

-

The amino group is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group.[9]

-

The carboxylic acid can be used directly for coupling to a resin or converted to an active ester.

-

Conformational Analysis: Elucidating the 3D Structure

The introduction of the oxan-3-yl substituent imposes significant conformational constraints on the β-amino acid and any peptide into which it is incorporated. A thorough understanding of these conformational preferences is crucial for rational drug design. The primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[3] A combination of one- and two-dimensional NMR experiments can provide detailed information about the dihedral angles of the peptide backbone and the side chain, as well as the overall three-dimensional structure.

-

Sample Preparation:

-

Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture of H₂O/D₂O with a buffer) to a concentration of 1-5 mM.

-

For experiments in H₂O/D₂O, lyophilize the peptide from a D₂O solution to exchange labile amide protons.

-

-

NMR Data Acquisition:

-

Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D ¹H NMR: To observe the overall proton signals and their multiplicities.

-

2D TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems and aid in the assignment of amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensities of the cross-peaks are related to the internuclear distances.[10][11] ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.[10]

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the carbon signals based on their attached protons.

-

-

Data Analysis and Structure Calculation:

-

Resonance Assignment: Use the TOCSY and HSQC spectra to assign all the proton and carbon resonances of the peptide.

-

NOE/ROE Restraints: Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints between protons.

-

Dihedral Angle Restraints from Coupling Constants: Measure the ³J(HN, Hα) coupling constants from the 1D ¹H spectrum or a high-resolution 2D experiment. These coupling constants can be related to the backbone dihedral angle φ through the Karplus equation.[12][13]

-

Structure Calculation: Use the distance and dihedral angle restraints as input for a molecular dynamics or simulated annealing program (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of 3D structures that are consistent with the NMR data.

-

Table 1: Expected ¹H NMR Chemical Shift Ranges for an Oxan-3-yl Moiety

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |

| Oxane Ring Protons (CH₂) | 3.0 - 4.5 | Multiplets |

| Hα (on β-amino acid) | 2.5 - 3.5 | Multiplet |

| Hβ (on β-amino acid) | 4.0 - 5.0 | Multiplet |

Note: These are approximate ranges and can vary significantly based on the local chemical environment and conformation.[14]

X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the molecule's conformation in the solid state.[1] While the conformation in the crystal may not be identical to that in solution, it provides invaluable information about preferred intramolecular interactions and packing arrangements.

Computational Modeling

Computational modeling complements experimental techniques by providing insights into the conformational energy landscape of the molecule.[15][16] Methods such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations can be used to explore the relative stabilities of different conformations and to predict NMR parameters.

Sources

- 1. X-ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformations of amino acids and peptides (Chapter 2) - Amino Acids and Peptides [cambridge.org]

- 8. escholarship.org [escholarship.org]

- 9. peptide.com [peptide.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. longdom.org [longdom.org]

- 12. J-coupling constants for a trialanine peptide as a function of dihedral angles calculated by density functional theory over the full Ramachandran space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Variation of the NH-C alpha-H coupling constant with dihedral angle in the NMR spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. warwick.ac.uk [warwick.ac.uk]

- 15. Computational remodeling of an enzyme conformational landscape for altered substrate selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

The Oxetanyl Group in Amino Acid Design: A Technical Guide to Bioisosteric Applications

Abstract

The strategic incorporation of bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological profiles to enhance efficacy, selectivity, and pharmacokinetic properties. Among the arsenal of bioisosteric replacements, the oxetane ring has emerged as a powerful and versatile motif. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the bioisosteric applications of oxetanyl groups in amino acid design. We will delve into the synthetic strategies for creating oxetane-containing amino acid building blocks, explore their profound impact on peptide conformation and stability, and examine case studies that highlight their successful application in enhancing the therapeutic potential of peptides and small molecules.

Introduction: The Rationale for Oxetane Bioisosteres in Amino Acid Design

The inherent limitations of peptide-based therapeutics, such as susceptibility to proteolytic degradation and poor cell permeability, have driven the exploration of peptidomimetics. A key strategy in this endeavor is the modification of the peptide backbone or amino acid side chains with non-natural moieties. The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a bioisosteric replacement for commonly found functional groups in amino acids and peptides, primarily the carbonyl group and the gem-dimethyl group.[1][2]

The utility of the oxetane motif stems from its unique combination of physicochemical properties:

-

Polarity and Hydrogen Bonding: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, mimicking the hydrogen bonding capabilities of a carbonyl group.[3] This is crucial for maintaining interactions with biological targets.

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to amide bonds, which are susceptible to hydrolysis by proteases.[2]

-

Conformational Constraint: The rigid, three-dimensional structure of the oxetane ring can impose conformational constraints on the peptide backbone, which can be leveraged to stabilize desired secondary structures or to explore novel conformational spaces.[4][5]

-

Improved Physicochemical Properties: Incorporation of an oxetane can lead to increased aqueous solubility and reduced lipophilicity compared to its gem-dimethyl counterpart, which can be advantageous for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[2]

This guide will provide a detailed exploration of how these properties are harnessed in the design of novel amino acids and their subsequent incorporation into peptides and other bioactive molecules.

Synthetic Strategies for Oxetane-Containing Amino Acids

The successful integration of oxetane-containing amino acids into drug discovery programs hinges on the availability of robust and versatile synthetic methodologies. This section details key synthetic approaches for preparing these valuable building blocks, with a focus on methods compatible with solid-phase peptide synthesis (SPPS).

Synthesis of Oxetane-Modified Dipeptide Building Blocks for SPPS

A practical approach for incorporating oxetane units into peptides is through the synthesis of pre-formed, Fmoc-protected dipeptide building blocks. This strategy circumvents potential difficulties in coupling individual oxetane-containing amino acids during SPPS.

Experimental Protocol: Synthesis of Fmoc-Glycyl[Oxetanyl]Alanine-Cumyl Ester [6]

This protocol outlines a four-step synthesis of an Fmoc-protected dipeptide building block where the carbonyl group of glycine is replaced by an oxetane ring.

Step 1: Cumyl Ester Formation The C-terminus of the amino acid (in this case, alanine) is protected as a cumyl ester to prevent side reactions during synthesis.

Step 2: Conjugate Addition to 3-(Nitromethylene)oxetane The deprotected amino group of the cumyl-protected alanine is reacted with 3-(nitromethylene)oxetane in a conjugate addition reaction to form the nitroalkene intermediate.

Step 3: Nitro Group Reduction and In Situ Fmoc Protection The nitro group is reduced to an amine using a catalyst such as Raney nickel under a hydrogen atmosphere. The newly formed amine is then immediately protected with an Fmoc group by the addition of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).

Step 4: C-terminal Deprotection The cumyl ester is cleaved to yield the free carboxylic acid, providing the final Fmoc-protected dipeptide building block ready for SPPS.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of an Fmoc-protected oxetane-dipeptide building block.

Synthesis of Oxaproline: An Oxetane-Containing Proline Analog

Proline plays a unique structural role in peptides due to its cyclic side chain, which restricts the peptide backbone conformation. 5-Oxaproline, an oxetane-containing analog of proline, has been developed as a valuable tool for chemical protein synthesis, particularly in α-ketoacid-hydroxylamine (KAHA) ligation.[7][8][9]

Key Synthetic Features:

The synthesis of 5-oxaproline typically involves the cyclization of a protected serine derivative to form the oxetane ring. The resulting building block can then be used in SPPS or for fragment condensation in protein synthesis.[7][8]

Diagram of Oxaproline Structure:

Caption: Comparison of Proline and its oxetane analog, 5-Oxaproline.

Conformational Impact of Oxetane Incorporation

The introduction of an oxetane ring into a peptide backbone can have a profound and predictable impact on its secondary structure. This conformational constraint is a key feature that medicinal chemists can exploit to design peptides with enhanced biological activity and stability.

Disruption of α-Helical Structures

Studies utilizing circular dichroism and NMR spectroscopy have demonstrated that the incorporation of an oxetane as a peptide bond isostere leads to a significant disruption of α-helical structures.[5] Molecular dynamics simulations have revealed that the oxetane modification introduces a kink in the helical axis and alters the dihedral angles of adjacent residues.[5] This disruption of the characteristic (i, i+4) hydrogen bonding pattern of α-helices can be advantageous in designing peptides that target interfaces where a helical conformation is not desired.

Induction of β-Turns

Conversely, the conformational rigidity of the oxetane ring can be utilized to induce and stabilize β-turn structures.[4] This has been demonstrated in short linear peptides where the oxetane modification promotes a folded conformation, bringing the C- and N-termini into closer proximity. This pre-organization can be particularly beneficial for the synthesis of cyclic peptides, often leading to improved macrocyclization yields.[4]

Table 1: Impact of Oxetane Incorporation on Peptide Secondary Structure

| Secondary Structure | Effect of Oxetane Incorporation | Rationale | Reference(s) |

| α-Helix | Disruptive | Introduction of a kink in the helical axis; disruption of (i, i+4) hydrogen bonding. | [5] |

| β-Turn | Inductive/Stabilizing | The rigid oxetane ring acts as a conformational constraint, promoting a turn-like structure. | [4] |

Case Studies: Bioisosteric Applications in Drug Design

The true measure of a bioisosteric replacement lies in its ability to impart beneficial properties to a bioactive molecule. This section presents case studies where the incorporation of oxetane-containing amino acids has led to tangible improvements in pharmacological profiles.

Enhancing the Properties of Benzamides

Benzamides are a common pharmacophore found in numerous approved drugs. Aryl amino-oxetanes have been explored as bioisosteres of benzamides, demonstrating improved physicochemical properties.[10] A matched molecular pair analysis revealed that the amino-oxetane motif exhibited higher aqueous solubility and comparable metabolic stability to the corresponding benzamide.[10] X-ray crystallography and DFT calculations have shown that amino-oxetanes adopt a more three-dimensional conformation compared to the relatively planar benzamides, which can be advantageous for exploring new interactions with biological targets.[10]

Development of Novel Peptide Therapeutics

The application of oxetane-modified peptides in therapeutic development is an active area of research. For instance, the replacement of an amide bond with an oxetane in a cyclic peptide inhibitor of Aminopeptidase N, a transmembrane metalloprotease overexpressed in cancer cells, resulted in a compound with comparable inhibitory activity to the parent peptide.[4] This demonstrates that the oxetane motif can effectively mimic the amide bond in terms of biological recognition while offering the potential for improved metabolic stability.

Table 2: Comparison of Physicochemical Properties: Benzamide vs. Amino-Oxetane

| Property | Benzamide | Amino-Oxetane | Implication for Drug Design | Reference(s) |

| Aqueous Solubility | Lower | Higher | Improved bioavailability and formulation options. | [10] |

| Metabolic Stability | Variable | Generally High | Increased in vivo half-life. | [10] |

| Conformation | Planar | 3-Dimensional | Potential for novel target interactions. | [10] |

| Hydrogen Bonding | Acceptor | Acceptor & Donor | Similar interaction potential with target. | [10] |

Future Perspectives and Conclusion

The bioisosteric application of oxetanyl groups in amino acid design represents a rapidly evolving field with significant potential for drug discovery. The continued development of novel synthetic methodologies will undoubtedly expand the diversity of accessible oxetane-containing amino acid building blocks, enabling their wider application in medicinal chemistry.

Future research will likely focus on:

-

Exploring a broader range of oxetane substitution patterns to fine-tune conformational effects and physicochemical properties.

-

Developing more complex oxetane-containing amino acids that mimic the side chains of other natural amino acids, such as valine or leucine.

-

Applying these building blocks to a wider array of bioactive peptides and small molecules to address a variety of therapeutic targets.

References

-

Development of Oxetane Modified Building Blocks for Peptide Synthesis - LJMU Research Online. [Link]

-

Chemical Protein Synthesis by Chemoselective α-Ketoacid-Hydroxylamine (KAHA) Ligations with 5-Oxaproline - PubMed. [Link]

-

Chemical Protein Synthesis by Chemoselective α-Ketoacid–Hydroxylamine (KAHA) Ligations with 5-Oxaproline | Springer Nature Experiments. [Link]

-

Proposed mechanisms for the formation of 18 by KAHA ligation with 5-oxaproline. [Link]

-

Synthesis of oxetane γ‐amino acidsa a See general procedure A‐B in... - ResearchGate. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC. [Link]

-

Development of oxetane modified building blocks for peptide synthesis - RSC Publishing. [Link]

-

Oxetane modified cyclic peptides by head-to-tail macrocyclisation.a,b... - ResearchGate. [Link]

-

Chemical Methods for Peptide and Protein Production - PMC - NIH. [Link]

-

Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. [Link]

-

Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group) - ResearchGate. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. [Link]

-

Synthesis and structure of oxetane containing tripeptide motifs - ResearchGate. [Link]

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][7][11]triazino[2,3-c]quinazolines - PMC. [Link]

-

Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC. [Link]

-

Schematic overview of Fmoc solid-phase peptide synthesis (SPPS),... | Download Scientific Diagram - ResearchGate. [Link]

-

Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed. [Link]

-

Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds | Domainex. [Link]

-

Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. Chemical Protein Synthesis by Chemoselective #x03B1;-Ketoacid-Hydroxylamine (KAHA) Ligations with 5-Oxaproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Protein Synthesis by Chemoselective #x03B1;-Ketoacid–Hydroxylamine (KAHA) Ligations with 5-Oxaproline | Springer Nature Experiments [experiments.springernature.com]

- 9. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

The Stereochemical Imperative: A Technical Guide to the Significance of the (3S) Chiral Center in Oxanyl Propanoic Acid Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms in a molecule is a critical determinant of its pharmacological profile. This guide delves into the pivotal role of stereochemistry, focusing on the significance of the (3S) chiral center in the biological activity of a representative molecule, oxanyl propanoic acid. While "oxanyl propanoic acid" is a term used herein to represent a class of molecules bearing an oxygen-containing heterocyclic moiety attached to a propanoic acid backbone, the principles discussed are broadly applicable to a vast array of chiral pharmaceuticals. This document will explore the foundational concepts of chirality, the stark differences in activity between enantiomers, and the experimental and computational methodologies employed to elucidate and leverage these differences in the pursuit of safer and more efficacious therapeutics.

The Principle of Chirality in Pharmacology: A Matter of Fit

Chirality, derived from the Greek word for hand (cheir), is a geometric property of molecules that are non-superimposable on their mirror images.[1][2] These mirror-image isomers are known as enantiomers. In an achiral environment, enantiomers possess identical physical and chemical properties.[2] However, the biological milieu is inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and polysaccharides. Consequently, the interaction of a chiral drug with a biological target, such as a receptor or enzyme, is often stereospecific.[2]

One enantiomer, the eutomer , will typically exhibit a significantly higher affinity and/or efficacy for the target, while the other, the distomer , may have lower activity, no activity, or even produce undesirable or toxic effects.[2] The differential activity arises from the three-point attachment model, where the specific spatial arrangement of functional groups on the eutomer allows for optimal interaction with complementary binding sites on the biological target.

The United States Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the absolute stereochemistry of chiral drugs and to evaluate the pharmacological profile of each enantiomer.[1] This underscores the regulatory and scientific imperative to develop single-enantiomer drugs, a practice often referred to as "chiral switching."[2]

Oxanyl Propanoic Acid: A Case Study in Stereoselectivity

For the purpose of this guide, we will consider a representative "oxanyl propanoic acid," specifically 3-(oxan-2-yl)propanoic acid. The chiral center of interest, as stipulated, is at the third carbon of the propanoic acid chain. The (3S) and (3R) enantiomers of this molecule are expected to exhibit distinct biological activities. Many arylpropionic acid derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, often acting as non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of cyclooxygenase (COX) enzymes.[3][4][5][6]

The (3S) Enantiomer as the Eutomer: A Hypothetical Mechanism of Action

Let us hypothesize that the (3S)-oxanyl propanoic acid is a potent inhibitor of a specific enzyme, for instance, a novel synthase crucial in a disease pathway. The (3S) configuration allows for a precise fit into the enzyme's active site, leading to inhibition of its catalytic activity.

Caption: Hypothetical binding of (3S) and (3R) enantiomers to a target enzyme.

In this model, the (3S) enantiomer's carboxylate, oxanyl ring, and a hydrogen atom at the chiral center align perfectly with corresponding binding pockets in the enzyme, leading to potent inhibition. Conversely, the (3R) enantiomer, with its different spatial arrangement, may experience steric hindrance, preventing optimal binding and resulting in significantly weaker or no inhibitory activity.

Structure-Activity Relationship (SAR) and the Impact of the Chiral Center

The structure-activity relationship (SAR) for a class of compounds provides insights into how chemical structure influences biological activity.[7][8] For propanoic acid derivatives, the stereochemistry at the chiral center is a critical SAR determinant.

| Compound | Enantiomer | Hypothetical IC50 (nM) | Relative Potency |

| Oxanyl Propanoic Acid | (3S) | 10 | 100 |

| Oxanyl Propanoic Acid | (3R) | 1000 | 1 |

| Racemic Mixture | (3S)/(3R) | ~20 | ~50 |

Table 1: Hypothetical Bioactivity Data for Oxanyl Propanoic Acid Enantiomers. The IC50 (half-maximal inhibitory concentration) values illustrate the potential difference in potency between the (3S) and (3R) enantiomers.

As depicted in Table 1, the (3S) enantiomer is hypothetically 100-fold more potent than the (3R) enantiomer. A racemic mixture, containing equal amounts of both, would exhibit an intermediate potency. This data underscores the importance of isolating and testing the pure enantiomers to accurately assess the therapeutic potential of a chiral drug candidate.

Experimental Workflows for Chiral Analysis and Separation

The investigation of chiral compounds necessitates specialized experimental techniques for their separation and analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers.[9][10] This can be achieved through several approaches:

-

Chiral Stationary Phases (CSPs): The most common method involves using a column packed with a chiral stationary phase. These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation.[11]

-

Chiral Mobile Phase Additives (CMPAs): An alternative is to add a chiral selector to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.[10]

-

Diastereomeric Derivatization: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated by conventional HPLC.[12][13]

Caption: A typical workflow for the analytical and preparative separation of enantiomers using chiral HPLC.

Stereoselective Synthesis

To avoid the need for chiral separation, which can be costly and time-consuming, stereoselective synthesis methods are often employed to produce the desired enantiomer directly.[14] These methods utilize chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction. For the synthesis of (3S)-oxanyl propanoic acid, a potential route could involve an asymmetric aldol reaction or the use of a chiral starting material.[14]

Protocol for Stereoselective Synthesis of (3S)-3-Hydroxy-3-arylpropanoic Acid (A Precursor Analog):

-

Preparation of the Chiral Auxiliary: An Evans oxazolidinone is prepared and acylated with an appropriate acetyl derivative.

-

Enolate Formation: The N-acyloxazolidinone is treated with a boron triflate and a tertiary amine to generate the corresponding boron enolate.

-

Asymmetric Aldol Reaction: The enolate is reacted with the desired aldehyde at low temperature (e.g., -78 °C) to induce the formation of the aldol adduct with high diastereoselectivity.

-

Chromatographic Purification: The diastereomeric products are separated by silica gel chromatography.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved from the desired product, for example, by hydrolysis with lithium hydroxide, to yield the enantiomerically enriched 3-hydroxypropanoic acid.

Conclusion

The (3S) chiral center of oxanyl propanoic acid, like that of many other chiral drugs, is of paramount significance to its biological activity. The principles of stereochemistry dictate that only one enantiomer will interact optimally with its biological target, leading to the desired therapeutic effect. A thorough understanding and investigation of the stereochemical properties of a drug candidate are not only a scientific necessity for elucidating its mechanism of action and structure-activity relationship but also a regulatory requirement for ensuring its safety and efficacy. The development of advanced techniques in chiral separation and stereoselective synthesis has empowered drug discovery scientists to harness the power of chirality, paving the way for the creation of more precise and effective medicines.

References

- Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue.

- Structure-activity relationships of precursors and analogs of natural 3-enoyl-tetramic acids. Chemical Biology & Drug Design.

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. TCI Chemicals.

- Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom

- Oxaprozin: A Technical Guide on a Propionic Acid Deriv

- Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. Clinics in Surgery.

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.

- Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. PMC.

- Enantiomer separation of acidic compounds. Daicel Chiral Technologies.

- A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetast

- The Significance of Chirality in Drug Design and Development. PMC.

- A Look at the Importance of Chirality in Drug Activity: Some Signific

- Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. PubMed.

- Stereoselective effects of chiral clofibric acid analogs on rat peroxisome proliferator-activated receptor alpha (rPPAR alpha)

- Structure activity relationship of drugs of abuse. University of Malta.

- Preparation and Chiral HPLC Separation of the Enantiomeric Forms of N

- Chiral Mobile-Phase Additives in HPLC Enantioseparations.

- Oxaprozin: a new NSAID. PubMed.

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Oxaprozin: a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]

- 11. chiraltech.com [chiraltech.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (3S)-3-amino-3-(oxan-3-yl)propanoic Acid: A Guide for Advanced Practitioners

This document provides a comprehensive guide to the plausible synthetic pathways for producing (3S)-3-amino-3-(oxan-3-yl)propanoic acid, a chiral non-proteinogenic β-amino acid incorporating a tetrahydropyran (oxane) moiety. Given the absence of established literature for this specific target molecule, this guide leverages established methodologies for the asymmetric synthesis of β-amino acids and the formation of the requisite oxane precursor, oxan-3-one. The protocols detailed herein are designed for researchers and professionals in drug development and organic synthesis, offering a robust framework for accessing this novel compound.

Introduction

β-Amino acids are crucial structural motifs in numerous biologically active molecules and are key components in the design of peptidomimetics, pharmaceuticals, and other advanced materials.[1][2] The incorporation of cyclic moieties, such as the oxane ring, can impart unique conformational constraints and physicochemical properties, making them attractive targets for drug discovery.[3] The stereospecific synthesis of such compounds, particularly control over the chiral center bearing the amino group, is of paramount importance.

This guide outlines a scientifically grounded, multi-step synthesis of (3S)-3-amino-3-(oxan-3-yl)propanoic acid, commencing with the preparation of the key intermediate, oxan-3-one, followed by a diastereoselective synthesis utilizing a chiral auxiliary to install the desired stereochemistry.

Strategic Overview

The synthesis is divided into two main stages:

-

Preparation of the Key Precursor, Oxan-3-one: A reliable method for synthesizing the oxane-containing starting material is first established.

-

Asymmetric Synthesis of the Target β-Amino Acid: A chiral auxiliary-mediated approach is employed to control the stereochemistry of the newly formed chiral center. This involves the formation of a chiral imine, followed by a diastereoselective addition of an enolate and subsequent removal of the auxiliary.

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for (3S)-3-amino-3-(oxan-3-yl)propanoic acid.

Stage 1: Synthesis of Oxan-3-one

A reliable source of oxan-3-one is critical. While not as commonly available as its four-membered ring counterpart, oxetan-3-one, a plausible synthesis can be devised from readily available starting materials.

Proposed Synthesis of Oxan-3-one

A practical approach involves the cyclization of a suitably functionalized C5 precursor, followed by oxidation.

Caption: Proposed synthetic route to the key intermediate, oxan-3-one.

Experimental Protocols for Stage 1

Protocol 1.1: Synthesis of Oxan-3-ol

This protocol involves the selective oxidation of a primary alcohol in 1,5-pentanediol, followed by in-situ cyclization and reduction.

-

Reagents and Materials:

-

1,5-Pentanediol

-

Pyridinium chlorochromate (PCC) or other selective oxidizing agent

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of PCC in anhydrous DCM, add a solution of 1,5-pentanediol in DCM dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield crude 5-hydroxypentanal.

-

Dissolve the crude product in methanol and cool to 0 °C.

-

Add a catalytic amount of dilute HCl to promote intramolecular hemiacetal formation.

-

Slowly add sodium borohydride in portions, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford oxan-3-ol.

-

Protocol 1.2: Synthesis of Oxan-3-one

This protocol describes the oxidation of the secondary alcohol, oxan-3-ol, to the corresponding ketone.

-

Reagents and Materials:

-

Oxan-3-ol

-

Dess-Martin periodinane (DMP) or oxalyl chloride/DMSO (for Swern oxidation)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (for DMP workup)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (using DMP):

-

Dissolve oxan-3-ol in anhydrous DCM.

-

Add Dess-Martin periodinane in one portion at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and a saturated solution of Na₂S₂O₃.

-

Stir vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield oxan-3-one.

-

Stage 2: Asymmetric Synthesis of (3S)-3-amino-3-(oxan-3-yl)propanoic Acid

With oxan-3-one in hand, the focus shifts to the stereoselective introduction of the amino and propanoic acid moieties. The use of a chiral auxiliary, such as (R)-2-phenylglycinol, is a well-established strategy for achieving high diastereoselectivity in the synthesis of β-amino acids.

Diastereoselective Synthesis Using a Chiral Auxiliary

The key steps in this approach are:

-

Condensation of oxan-3-one with (R)-2-phenylglycinol to form a chiral imine.

-

Diastereoselective addition of a Reformatsky reagent (generated from ethyl bromoacetate and zinc) to the chiral imine.

-

Hydrolysis of the resulting ester and hydrogenolytic cleavage of the chiral auxiliary.

Caption: Diastereoselective synthesis of the target molecule using a chiral auxiliary.

Experimental Protocols for Stage 2

Protocol 2.1: Synthesis of the Chiral Imine

-

Reagents and Materials:

-

Oxan-3-one

-

(R)-2-Phenylglycinol

-

Toluene, anhydrous

-

p-Toluenesulfonic acid (catalytic amount)

-

Dean-Stark apparatus

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Combine oxan-3-one, (R)-2-phenylglycinol, and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Heat the mixture to reflux and monitor the azeotropic removal of water.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the solution with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

The crude chiral imine is typically used in the next step without further purification.

-

Protocol 2.2: Diastereoselective Reformatsky Reaction

-

Reagents and Materials:

-

Chiral imine from Protocol 2.1

-

Ethyl bromoacetate

-

Zinc dust, activated

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend activated zinc dust in anhydrous THF.

-

Add a small amount of ethyl bromoacetate to initiate the reaction.

-

Once the reaction has started, add the remaining ethyl bromoacetate dropwise, maintaining a gentle reflux.

-

After the addition is complete, stir the mixture for 30 minutes.

-

Cool the resulting Reformatsky reagent to -78 °C.

-

Add a solution of the chiral imine in anhydrous THF dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to separate the diastereomers and isolate the major diastereomeric adduct.

-

Protocol 2.3: Auxiliary Cleavage and Ester Hydrolysis

-

Reagents and Materials:

-

Diastereomerically enriched adduct from Protocol 2.2

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1M

-

Ion-exchange chromatography resin

-

-

Procedure:

-

Auxiliary Cleavage: Dissolve the purified adduct in methanol or ethanol and add 10% Pd/C.

-

Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the alcohol solvent.

-

Concentrate the filtrate to obtain the crude ethyl ester of the β-amino acid.

-

Ester Hydrolysis: Dissolve the crude ester in a mixture of THF and water.

-

Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Neutralize the reaction mixture with 1M HCl.

-

Purify the final product by ion-exchange chromatography to yield (3S)-3-amino-3-(oxan-3-yl)propanoic acid.

-

Summary of Quantitative Data

| Step | Reaction | Key Reagents | Expected Diastereomeric Ratio (d.r.) | Expected Yield |

| 1.1 | Oxan-3-ol Synthesis | 1,5-Pentanediol, PCC, NaBH₄ | N/A | 60-70% (over 2 steps) |

| 1.2 | Oxan-3-one Synthesis | Oxan-3-ol, DMP | N/A | 85-95% |

| 2.1 | Chiral Imine Formation | Oxan-3-one, (R)-2-phenylglycinol | N/A | >90% (crude) |

| 2.2 | Reformatsky Reaction | Chiral Imine, Ethyl bromoacetate, Zn | >95:5 | 70-85% (major diastereomer) |

| 2.3 | Deprotection | H₂, Pd/C; LiOH | N/A | 80-90% (over 2 steps) |

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust and scientifically sound framework for the preparation of the novel chiral β-amino acid, (3S)-3-amino-3-(oxan-3-yl)propanoic acid. By leveraging established methods for the synthesis of the key oxan-3-one intermediate and employing a reliable chiral auxiliary-based strategy for asymmetric induction, researchers can access this compound for further investigation in medicinal chemistry and materials science. The provided step-by-step protocols are designed to be adaptable and serve as a strong starting point for optimization in a laboratory setting.

References

-

Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]

-

Wuitschik, G., et al. (2008). Oxetan-3-one: Chemistry and synthesis. ResearchGate. [Link]

-

DR-NTU. (2022). Development of new methods in tetrahydropyran ring synthesis. DR-NTU, Nanyang Technological University. [Link]

-

University of Canterbury. (n.d.). Synthesis and Chemistry of 1,4-Oxathianes and 1,4-oxathian-3-ones. University of Canterbury Research Repository. [Link]

-

Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

-

Wikipedia. (2023). Tetrahydropyran. Wikipedia. [Link]

-

Sleebs, B. E., et al. (2009). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Taylor & Francis Online. [Link]

-

RSC Publishing. (2005). Synthesis of 2,6-trans- and 3,3,6-Trisubstituted Tetrahydropyran-4-ones from Maitland-Japp Derived 2H-Dihydropyran-4-ones. RSC Publishing. [Link]

- Google Patents. (2014). CN103694201B - Synthesis method of oxetanone.

-

Wiley Online Library. (2015). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Wiley Online Library. [Link]

-

ACS Publications. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. ACS Publications. [Link]

-

ResearchGate. (2018). Synthesis of tetrahydropyran 3. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

-

Wikipedia. (2023). Chiral auxiliary. Wikipedia. [Link]

-

ACS Publications. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. ACS Publications. [Link]

Sources

Fmoc solid-phase peptide synthesis using (3S)-3-amino-3-(oxan-3-yl)propanoic acid

Application Note & Protocol

Title: Strategic Incorporation of (3S)-3-amino-3-(oxan-3-yl)propanoic Acid into Peptides via Fmoc Solid-Phase Peptide Synthesis: A Guide to Overcoming Steric Hindrance and Optimizing Coupling

**Abstract

The incorporation of non-canonical, sterically hindered amino acids is a cornerstone of modern peptide-based drug discovery, offering a pathway to novel therapeutics with enhanced conformational stability and proteolytic resistance. This guide provides a comprehensive, experience-driven protocol for the successful integration of (3S)-3-amino-3-(oxan-3-yl)propanoic acid, a unique β-amino acid featuring a bulky oxane ring, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will dissect the mechanistic challenges posed by this amino acid's structure and present validated strategies to achieve high-yield, high-purity peptide products. This document serves as both a practical laboratory guide and a reference for the underlying chemical principles.

Introduction: The Rationale for Non-Canonical Amino Acids

The therapeutic potential of peptides is often limited by their metabolic instability and lack of defined secondary structure in solution. The introduction of conformationally constrained, non-canonical amino acids is a powerful strategy to address these limitations. The specific residue at the center of this guide, (3S)-3-amino-3-(oxan-3-yl)propanoic acid, introduces a rigid, cyclic ether motif. This structural feature can induce stable turn-like conformations in the peptide backbone, a critical aspect for modulating biological activity and improving resistance to enzymatic degradation.

However, the very feature that imparts these desirable properties—the bulky, sterically demanding oxane ring—presents significant challenges during chemical synthesis. Standard SPPS protocols often result in incomplete coupling reactions and the accumulation of deletion sequences. This guide provides a robust, optimized workflow to navigate these synthetic hurdles.

Core Principles & Mechanistic Considerations

The primary obstacle in incorporating Fmoc-(3S)-3-amino-3-(oxan-3-yl)propanoic acid is the steric hindrance around the amine group, which is directly attached to a tertiary carbon of the oxane ring. This significantly slows down the kinetics of the coupling reaction. To overcome this, a multi-faceted approach is required:

-

Elevated Temperatures: Increasing the reaction temperature enhances the kinetic energy of the reacting molecules, thereby increasing the frequency and success of collisions between the activated amino acid and the resin-bound amine.

-

High-Potency Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DIC (N,N'-diisopropylcarbodiimide) in the presence of an activating agent such as OxymaPure® (ethyl (hydroxyimino)cyanoacetate) are effective. However, for exceptionally difficult couplings, immonium-type reagents like HDMA (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior due to their ability to form highly reactive activated esters that are less prone to side reactions like racemization.

-

Extended Reaction Times & Double Coupling: Allowing the reaction to proceed for longer durations and performing a second coupling step (double coupling) can drive the reaction to completion, ensuring a higher yield of the desired product.

Experimental Protocol: Synthesis of a Model Peptide

This protocol outlines the manual synthesis of a model tripeptide, Ac-Tyr-((3S)-3-amino-3-(oxan-3-yl)propanoyl)-Lys-NH₂, on a Rink Amide MBHA resin.

3.1. Materials & Reagents

-

Resin: Rink Amide MBHA resin (loading capacity: 0.5-0.8 mmol/g)

-

Fmoc-Protected Amino Acids:

-

Fmoc-Lys(Boc)-OH

-

Fmoc-(3S)-3-amino-3-(oxan-3-yl)propanoic acid

-

Fmoc-Tyr(tBu)-OH

-

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

-

Reagents for Deprotection:

-

20% (v/v) Piperidine in DMF

-

-

Reagents for Coupling:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

-

Alternative for difficult coupling: HDMA (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

-

Reagents for Capping (Optional but Recommended):

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Reagents for Cleavage & Deprotection:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

-